N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide
Overview
Description
N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide is a useful research compound. Its molecular formula is C17H14Cl2N4OS and its molecular weight is 393.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound acts as an inhibitor of tyrosine kinase . It binds to the active site of the enzyme, preventing it from phosphorylating its substrate. This inhibits the signal transduction cascade, leading to a decrease in the activation of proteins that drive cell growth and division .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell growth and division pathways . By inhibiting these pathways, the compound can slow down or stop the proliferation of cells, which is particularly useful in the treatment of diseases characterized by rapid cell growth, such as cancer .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the compound’s action is a decrease in the activation of proteins involved in cell growth and division. This leads to a slowdown or halt in the proliferation of cells . In the context of cancer treatment, this can result in the shrinkage of tumors and a decrease in the symptoms of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of certain foods or drugs can impact the metabolism of the compound in the liver. Finally, genetic variations can influence how individuals respond to the compound .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that catalyze the phosphorylation of tyrosine residues in proteins, a critical process in signal transduction pathways that regulate cell growth, differentiation, and metabolism .
Cellular Effects
The cellular effects of N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide are primarily related to its role as a tyrosine kinase inhibitor . By inhibiting tyrosine kinases, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to tyrosine kinases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways .
Properties
IUPAC Name |
N-[6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-ylidene]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-9(24)21-16-11(14-12(18)5-4-6-13(14)19)7-10-8-20-17(25-3)22-15(10)23(16)2/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYPNVWEUGADC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C(=CC2=CN=C(N=C2N1C)SC)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442289 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185039-37-6 | |
Record name | N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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